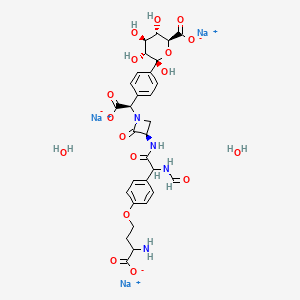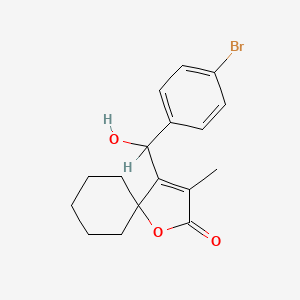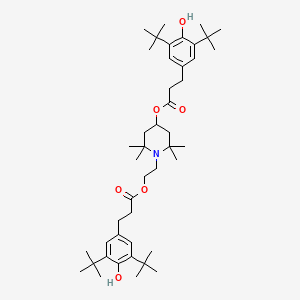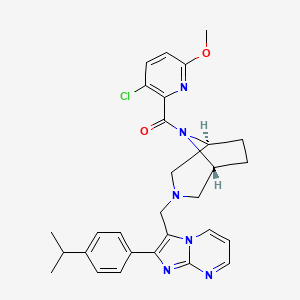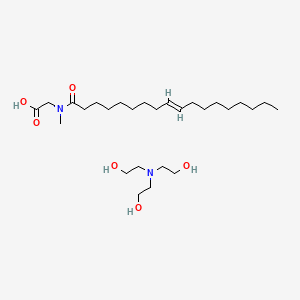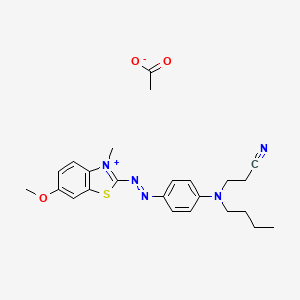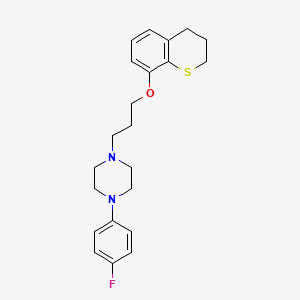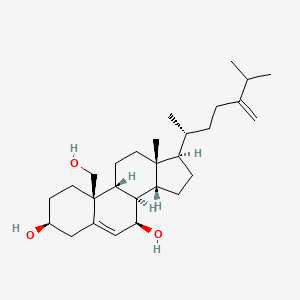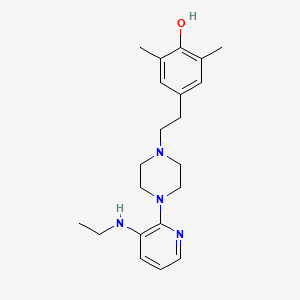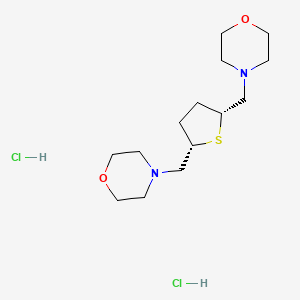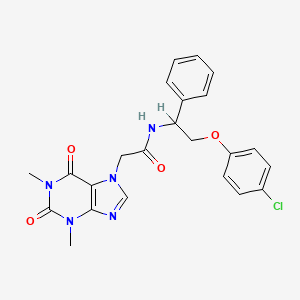![molecular formula C52H26CrN10O22S4.5Na<br>C52H26CrN10Na5O22S4 B12775518 pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate CAS No. 159574-72-8](/img/structure/B12775518.png)
pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid color and is used in various industrial applications, particularly in dyeing and printing textiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound containing electron-donating groups (such as hydroxyl or amino groups) to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process is optimized for yield and purity, and typically involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
pH Control: Maintaining an acidic environment for diazotization and a slightly alkaline environment for azo coupling.
Temperature Control: Ensuring optimal temperatures for each reaction step to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Chromium oxides and hydroxides.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Analytical Chemistry: Used as a standard dye for colorimetric analysis.
Organic Synthesis: Employed as an intermediate in the synthesis of other complex organic compounds.
Biology
Histology: Used as a staining agent for microscopic examination of tissues.
Biochemical Assays: Utilized in assays to detect the presence of specific enzymes or metabolites.
Medicine
Diagnostic Tools: Used in diagnostic kits for detecting various diseases.
Therapeutic Agents: Investigated for potential use in targeted drug delivery systems.
Industry
Textile Dyeing: Widely used in the dyeing of natural and synthetic fibers.
Printing Inks: Employed in the formulation of high-quality printing inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of strong covalent bonds with aromatic rings, while the chromium ion can coordinate with different ligands. This dual functionality allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and synthetic polymers.
Comparación Con Compuestos Similares
Similar Compounds
- Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
- Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-4-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
Uniqueness
The unique combination of azo groups and chromium ion in pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate imparts distinct chemical and physical properties. These include:
- Enhanced Stability : The presence of chromium enhances the thermal and chemical stability of the compound.
- Vivid Color : The specific arrangement of azo groups and aromatic rings results in a highly vivid and stable color, making it ideal for dyeing applications.
Propiedades
Número CAS |
159574-72-8 |
|---|---|
Fórmula molecular |
C52H26CrN10O22S4.5Na C52H26CrN10Na5O22S4 |
Peso molecular |
1438.0 g/mol |
Nombre IUPAC |
pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/2C26H17N5O11S2.Cr.5Na/c2*32-21-8-5-13-3-1-2-4-17(13)23(21)29-27-15-6-7-18-14(9-15)10-22(44(40,41)42)24(25(18)33)30-28-19-11-16(43(37,38)39)12-20(26(19)34)31(35)36;;;;;;/h2*1-12,32-34H,(H,37,38,39)(H,40,41,42);;;;;;/q;;+3;5*+1/p-8 |
Clave InChI |
WUHCHUYNFYTXHT-UHFFFAOYSA-F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


